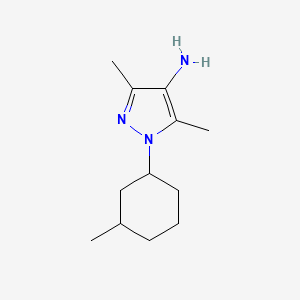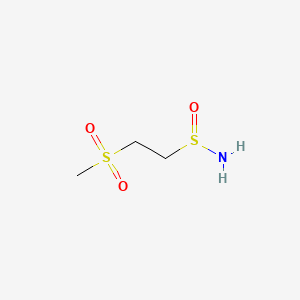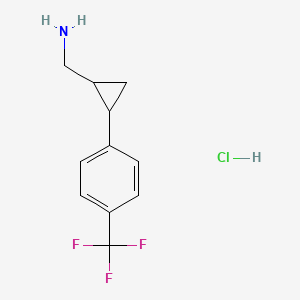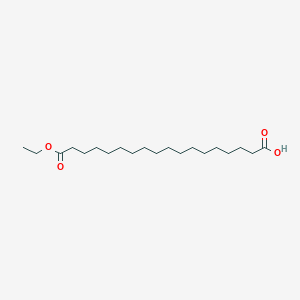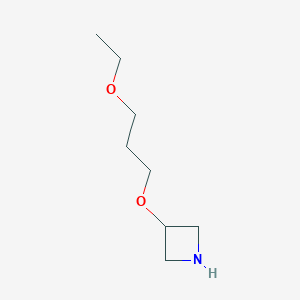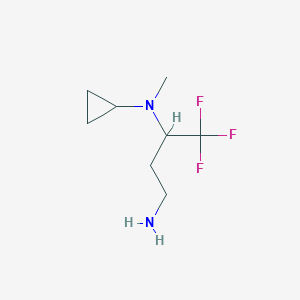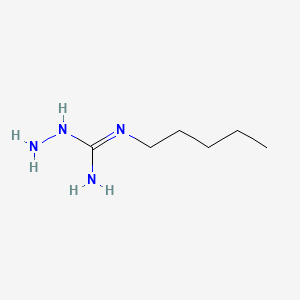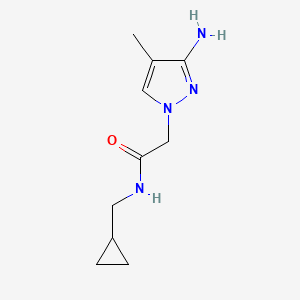
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an amino group and a methyl group, as well as an acetamide moiety linked to a cyclopropylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions, often using reagents such as amines and alkyl halides.
Acetamide Formation: The acetamide moiety is formed by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base, such as triethylamine.
Cyclopropylmethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, often through the use of labeled derivatives.
Industrial Applications: It may be explored for its utility in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, enzyme activity, or receptor function, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the methyl group on the pyrazole ring.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylacetamide: Contains a methyl group instead of the cyclopropylmethyl group.
2-(3-Amino-4-methyl-1h-pyrazol-1-yl)acetamide: Lacks the cyclopropylmethyl group entirely.
Uniqueness
The presence of both the cyclopropylmethyl group and the methyl group on the pyrazole ring distinguishes 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide from its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylpyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(13-10(7)11)6-9(15)12-4-8-2-3-8/h5,8H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |
InChI 键 |
SEXIIGSMRMWCTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(=O)NCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



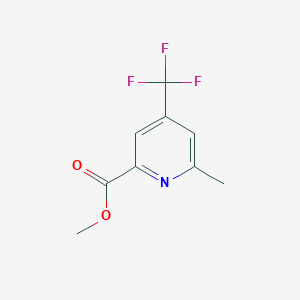
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
